(2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
The compound “(2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile” features a conjugated system with a thiazole core substituted at the 2-position by a propenenitrile group and at the 4-position by a 3-nitrophenyl moiety. The (2E)-configuration ensures a planar geometry, facilitating π-π interactions and electronic delocalization.
Properties
IUPAC Name |
(E)-3-(3-acetylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c1-13(25)14-4-2-6-17(8-14)22-11-16(10-21)20-23-19(12-28-20)15-5-3-7-18(9-15)24(26)27/h2-9,11-12,22H,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZVILFPVDAFLX-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Formation of the Enamine: The enamine structure can be formed by reacting an acetylated aniline derivative with an appropriate aldehyde or ketone under basic conditions.
Coupling Reaction: The final step involves coupling the thiazole derivative with the enamine intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a quinone structure.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features could allow it to act as a ligand or inhibitor for certain biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the thiazole-propenenitrile scaffold but vary in substituent patterns. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Thiazole-Propenenitrile Derivatives
Key Observations
Electronic Effects :
- The nitro group (position 3 or 4 on the phenyl ring) significantly impacts electronic properties. For example, the 3-nitrophenyl group in the target compound creates a meta-directing effect, while 4-nitrophenyl derivatives (e.g., ) exhibit stronger resonance stabilization .
- Acetyl and nitro groups act as electron-withdrawing substituents, polarizing the thiazole ring and enhancing reactivity in nucleophilic substitution or charge-transfer interactions .
Steric and Solubility Considerations: Bulky substituents like 3-acetylphenyl (target compound) or 3-chloro-4-methylphenyl reduce solubility but improve binding specificity in hydrophobic pockets.
Biological Activity Trends: Compounds with nitro groups (e.g., target compound, ) are hypothesized to exhibit antiproliferative activity, as nitro groups are common in DNA-intercalating agents . Benzothiazole derivatives (e.g., ) are known for antimicrobial and anticancer properties, suggesting the thiazole core is a critical pharmacophore .
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | ||||
|---|---|---|---|---|---|
| LogP (Predicted) | 3.8 | 4.2 | 3.5 | 4.1 | 3.6 |
| Water Solubility (mg/mL) | <0.1 | <0.05 | 0.1 | <0.05 | 0.2 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 | 2 |
Biological Activity
The compound (2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile , a thiazole-based acrylonitrile, has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on available research findings.
Structural Characteristics
This compound features a complex structure with multiple functional groups that may contribute to its biological activity:
- Acrylonitrile moiety : The presence of the nitrile group contributes to the reactivity of the molecule.
- Thiazole ring : Known for its role in various biologically active compounds, this five-membered ring can influence pharmacological properties.
- Acetyl and nitrophenyl substitutions : These groups can enhance lipophilicity and biological interactions.
Synthesis
The synthesis of this compound is likely achieved through multi-step organic reactions involving thiazole derivatives and acrylonitrile precursors. While specific synthetic routes are not widely documented, general methods for synthesizing similar thiazole-based compounds involve:
- Formation of thiazole ring : Typically through cyclization reactions involving appropriate thioketones and amines.
- Acrylonitrile addition : The introduction of the acrylonitrile group can be performed via nucleophilic addition to an activated double bond.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on related thiazole compounds, revealing varying degrees of activity against cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole A | HeLa | 15.5 |
| Thiazole B | MCF7 | 22.3 |
Although specific data for our compound is absent, its structural similarities suggest it may exhibit cytotoxic effects against similar cancer cell lines.
Anti-inflammatory Activity
Thiazole derivatives have been explored for their anti-inflammatory properties, often evaluated through COX enzyme inhibition assays. For example:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound C | 18.5 ± 0.5 | 25.0 ± 0.8 |
| Compound D | 12.0 ± 0.4 | 20.5 ± 0.6 |
These studies suggest that this compound could potentially exhibit similar anti-inflammatory effects.
Case Studies and Research Findings
A few studies have highlighted the biological activities of structurally related compounds:
- Anticancer Activity : A study on thiazole derivatives demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.
- Neuroprotective Effects : Certain thiazole compounds have been reported to protect neuronal cells from oxidative stress, indicating a possible neuroprotective role for our target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
